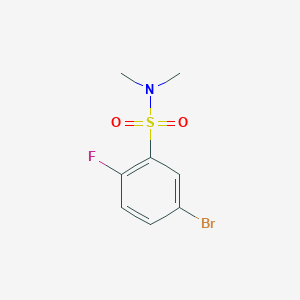

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLSZRHQPKYSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a compound of interest for researchers, medicinal chemists, and professionals in drug development.

Introduction

This compound is a halogenated aromatic sulfonamide. The presence of a bromine atom, a fluorine atom, and a dimethylsulfonamide group on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the sulfonyl group and the halogens significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for various chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₉BrFNO₂S |

| Molecular Weight | 286.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76 - 81 °C |

| Boiling Point | 355.8±27.0 °C (Predicted) |

| Density | 1.70±0.1 g/cm³ (Predicted) |

| pKa | -2.99±0.50 (Predicted) |

| CAS Number | 849339-39-9 |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine. This is a standard procedure for the formation of sulfonamides.

Experimental Protocol:

Materials:

-

5-bromo-2-fluorobenzenesulfonyl chloride

-

Dimethylamine (2M solution in THF)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of dimethylamine (1.2 eq, 2M solution in THF).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The two methyl groups on the nitrogen will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and coupling constants (in the case of fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, with coupling to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The fluorine atom and the sulfonamide group are generally more stable but can influence the overall electronic properties and reactivity of the molecule.

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its derivatives have been investigated for their potential as inhibitors of various enzymes and receptors. The sulfonamide moiety is a common pharmacophore found in many clinically approved drugs.

Potential Research Applications:

-

Fragment-Based Drug Discovery: Due to its relatively small size and diverse chemical handles, it can be used as a fragment in screening campaigns to identify starting points for new drug discovery programs.

-

Lead Optimization: The bromine atom provides a convenient site for modification, allowing for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

-

Synthesis of Heterocyclic Compounds: It can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Logical Relationship of Functional Groups and Reactivity:

Caption: Reactivity of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

For further information, please consult the following resources:

An In-depth Technical Guide to the Synthesis of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines a reliable two-step synthetic pathway, commencing with the preparation of the crucial precursor, 2-bromo-5-fluorobenzenesulfonyl chloride, followed by its amination with dimethylamine. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization are discussed to ensure scientific integrity and reproducibility. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently synthesize and utilize this important building block.

Introduction

This compound is a halogenated aromatic sulfonamide that serves as a versatile intermediate in medicinal chemistry. The presence of the bromo, fluoro, and dimethylsulfonamide moieties provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide presents a robust and well-documented synthetic route to this valuable compound, emphasizing safety, efficiency, and high purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-5-fluorobenzenesulfonyl chloride, from 2-bromo-5-fluoroaniline. The second step is the subsequent reaction of this sulfonyl chloride with dimethylamine to yield the desired product.

Caption: Reaction of sulfonyl chloride with dimethylamine and the role of a base.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | 273.51 | 27.35 g | 0.1 mol | From Part 1 |

| Dimethylamine (2.0 M in THF) | 45.08 | 60 mL | 0.12 mol | Excess to ensure completion |

| Triethylamine | 101.19 | 20.2 g (27.8 mL) | 0.2 mol | Base |

| Dichloromethane | 84.93 | 300 mL | - | Solvent |

| 1 M Hydrochloric acid | 36.46 | 100 mL | - | For work-up |

| Saturated sodium bicarbonate solution | 84.01 | 100 mL | - | For work-up |

| Brine | - | 100 mL | - | For work-up |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-fluorobenzenesulfonyl chloride (27.35 g, 0.1 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate beaker, mix the dimethylamine solution (60 mL of 2.0 M in THF, 0.12 mol) and triethylamine (20.2 g, 0.2 mol).

-

Add the dimethylamine/triethylamine mixture dropwise to the stirred solution of the sulfonyl chloride at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent like ethanol or isopropanol.

Expected Yield: 80-90%

Characterization Data (Expected):

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): δ 7.6-7.8 (m, 2H), 7.1-7.3 (m, 1H), 2.8-3.0 (s, 6H).

-

¹³C NMR (CDCl₃): δ (Aromatic carbons), 38.0 (N(CH₃)₂).

-

¹⁹F NMR (CDCl₃): δ -112 to -117.

-

MS (ESI): m/z 300, 302 ([M+H]⁺).

Safety and Handling

2-bromo-5-fluorobenzenesulfonyl chloride:

-

Hazards: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts with water, releasing toxic gas. [1]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [1]Avoid inhalation of dust and contact with skin and eyes. Keep away from moisture. [1] Dimethylamine:

-

Hazards: Flammable. Toxic if inhaled. Causes severe skin burns and eye damage.

-

Precautions: Handle in a fume hood. Wear appropriate PPE. Keep away from heat, sparks, and open flames.

Thionyl chloride:

-

Hazards: Highly corrosive and toxic. Reacts violently with water.

-

Precautions: Handle with extreme care in a fume hood. Wear appropriate PPE.

General Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

An emergency eyewash station and safety shower should be readily accessible. [1]* Dispose of all chemical waste in accordance with local regulations.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided rationale for experimental choices and the comprehensive characterization data will aid in ensuring the successful and reproducible synthesis of this compound.

References

-

Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Retrieved from [Link]

-

PrepChem.com. Synthesis of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan. Retrieved from [Link]

-

Oakwood Chemical. 2-Bromo-5-fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641. Retrieved from [Link]

- Google Patents. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Khan, K. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64321. [Link]

-

ResearchGate. (2024, July 11). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

-

Kumar, K., & Santhi, N. (2018). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. International Journal of Pharmaceutical Sciences and Research, 9(8), 3363-3368. [Link]

Sources

An In-depth Technical Guide to 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Chemistry

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, with CAS number 1387887-66-2, is a halogenated aromatic sulfonamide that presents a unique combination of functional groups, making it a compound of significant interest in medicinal chemistry and organic synthesis.[1] The presence of a bromine atom, a fluorine atom, and a dimethylsulfonamide group on the benzene ring imparts distinct electronic properties and offers multiple points for synthetic modification. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and its potential applications in research and drug development. While specific literature on this exact molecule is sparse, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust technical resource.

Physicochemical and Structural Characteristics

The structural arrangement of substituents on the benzene ring in this compound dictates its reactivity and potential biological interactions. The fluorine atom at the 2-position and the bromine atom at the 5-position create a specific electronic environment, influencing the reactivity of the aromatic ring. The N,N-dimethylsulfonamide group is a key pharmacophore in many biologically active molecules.

| Property | Value | Source |

| CAS Number | 1387887-66-2 | [1] |

| Molecular Formula | C₈H₉BrFNO₂S | Inferred |

| Molecular Weight | 282.13 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

Proposed Synthesis Pathway

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound from 5-bromo-2-fluoroaniline.

Step 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride

The initial step involves the conversion of 5-bromo-2-fluoroaniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. This is a standard and reliable method for introducing a sulfonyl chloride group onto an aromatic ring from an aniline precursor.

Experimental Protocol:

-

Diazotization: 5-bromo-2-fluoroaniline is dissolved in a mixture of acetic acid and concentrated hydrochloric acid. The solution is cooled to below 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is stirred for an additional hour at this temperature.

-

Sulfonylation: In a separate flask, a suspension of a catalytic amount of copper(I) chloride is prepared in acetic acid saturated with sulfur dioxide. The previously prepared cold diazonium salt solution is then added portion-wise to this suspension, keeping the temperature controlled. The reaction mixture is stirred for several hours, allowing for the evolution of nitrogen gas and the formation of the sulfonyl chloride.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The crude 5-bromo-2-fluorobenzenesulfonyl chloride is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

Step 2: Amination to this compound

The final step is the reaction of the synthesized 5-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine to form the desired N,N-dimethylsulfonamide.

Experimental Protocol:

-

Reaction Setup: 5-bromo-2-fluorobenzenesulfonyl chloride is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Amine Addition: An excess of dimethylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution) is added slowly to the cooled solution of the sulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct.

-

Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is diluted with water and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine. After drying over a suitable drying agent, the solvent is evaporated. The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid product.

Potential Applications and Reactivity

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The presence of bromine and fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The bromine atom, in particular, provides a handle for further synthetic diversification through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. This makes the compound a versatile scaffold for generating libraries of potential drug candidates. For instance, similar bromo-substituted sulfonamides have been investigated for their antibacterial properties.[2]

Organic Synthesis

As a synthetic intermediate, this compound offers several reactive sites. The bromine atom can be readily converted to other functional groups or used in the aforementioned cross-coupling reactions. The aromatic ring itself is susceptible to further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new groups. The fluorine atom can influence the acidity of adjacent protons and participate in specific non-covalent interactions.

Diagram of Potential Reactions

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its synthesis, while not explicitly documented, can be reliably achieved through established chemical transformations. The strategic placement of its functional groups offers a versatile platform for the development of novel molecules with tailored properties. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this intriguing compound.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- BIOFOUNT. (n.d.). 5-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide.

- Matrix Scientific. (n.d.). This compound.

- Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health.

Sources

The Definitive Guide to the Structural Elucidation of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Multi-Technique Spectroscopic and Analytical Workflow

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of the novel sulfonamide, 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. Instead, it offers a strategic guide to the selection, application, and interpretation of a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. The causality behind experimental choices is explained, ensuring that each step in the workflow is a self-validating component of the final structural confirmation.

Introduction: The Rationale for Rigorous Structure Elucidation

In the landscape of pharmaceutical and agrochemical research, benzenesulfonamides are a well-established and versatile class of compounds. The introduction of halogen substituents, such as bromine and fluorine, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The precise placement of these halogens, along with other substituents on the aromatic ring, is critical to its function. Therefore, unambiguous confirmation of the chemical structure of a newly synthesized compound like this compound is a foundational requirement for any further investigation.

This guide will use this compound as a case study to illustrate a robust, multi-faceted approach to structure elucidation. We will explore how complementary analytical techniques are synergistically employed to build a conclusive and irrefutable structural model.

The Analytical Workflow: A Strategy for Structural Confirmation

The process of structure elucidation is not a linear path but rather an integrated workflow where each piece of data informs and validates the others. The following diagram outlines the strategic approach detailed in this guide.

Caption: A strategic workflow for the comprehensive structure elucidation of a novel chemical entity.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry provides the initial, crucial data points regarding the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for sulfonamides, as the nitrogen atoms can be protonated.

-

Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.

Data Interpretation and Expected Results

For this compound (C₈H₉BrFN₂O₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated. A key feature to observe is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern of nearly equal intensity in the mass spectrum. This provides strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis (MS/MS) can further corroborate the structure. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[1]

| Parameter | Expected Value/Observation | Significance |

| Monoisotopic Mass [M+H]⁺ | ~298.96 Da (for ⁷⁹Br) and ~300.96 Da (for ⁸¹Br) | Confirms the molecular formula. |

| Isotopic Pattern | Two peaks of ~1:1 intensity separated by ~2 m/z units. | Confirms the presence of one bromine atom. |

| Key Fragmentation Ion | [M+H - SO₂]⁺ | Characteristic of the sulfonamide functional group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the purified solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Expected Characteristic Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group and the substituted aromatic ring.[2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric stretching | ~1320-1310 |

| Sulfonamide (SO₂) | Symmetric stretching | ~1155-1145 |

| S-N | Stretching | ~914-895 |

| Aromatic C=C | Stretching | ~1594-1489 |

| C-F | Stretching | ~1250-1000 |

| C-Br | Stretching | ~600-500 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2950-2850 |

The presence of strong bands in the 1320-1310 cm⁻¹ and 1155-1145 cm⁻¹ regions is highly indicative of the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides information on the chemical environment, connectivity, and spatial relationships of the atoms.

The NMR Experiment Arsenal

Caption: Interconnectivity of NMR experiments for comprehensive structural analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: A standard suite of experiments including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC is performed.

Predicted Spectra and Interpretation

¹H NMR:

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected for the three aromatic protons. The fluorine atom will cause characteristic splitting patterns (J-coupling) with adjacent protons. The proton ortho to the fluorine will likely appear as a triplet (due to coupling with the adjacent proton and the fluorine). The other two protons will appear as multiplets, with their coupling patterns revealing their relative positions.

-

Aliphatic Region (δ 2.5-3.5 ppm): A singlet corresponding to the six protons of the two equivalent N-methyl groups is expected.

¹⁹F NMR:

-

A single signal is expected for the fluorine atom. The chemical shift will be influenced by the other substituents on the ring.[3][4][5] This signal will likely be split into a multiplet due to coupling with the ortho and meta protons.

¹³C NMR:

-

Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will show smaller, multi-bond C-F couplings.

-

One signal is expected for the N-methyl carbons.

2D NMR:

-

COSY: Will show correlations between adjacent aromatic protons, helping to establish the connectivity of the aromatic spin system.

-

HSQC: Will correlate each proton signal with its directly attached carbon signal.

-

HMBC: Is critical for establishing the overall structure. Correlations are expected from the N-methyl protons to the sulfonamide-bearing carbon, and from the aromatic protons to their neighboring carbons, including those bearing the substituents. This will definitively place the bromine, fluorine, and sulfonamide groups on the aromatic ring.

| ¹H Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.0 - 8.0 | m | 1H | Ar-H |

| Aromatic H | 7.0 - 8.0 | m | 1H | Ar-H |

| Aromatic H | 7.0 - 8.0 | t | 1H | Ar-H (ortho to F) |

| Aliphatic H | 2.5 - 3.5 | s | 6H | N(CH₃)₂ |

Note: The predicted chemical shifts and multiplicities are illustrative and based on general principles for similar compounds. Actual values may vary.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.[6]

Experimental Protocol: X-ray Crystallography

-

Crystallization: High-quality single crystals of the compound must be grown. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent system, vapor diffusion, or cooling crystallization.[6]

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.[5]

Expected Outcomes

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. This data serves as the ultimate validation of the structural assignment derived from spectroscopic methods.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a process of building a compelling and self-consistent scientific argument. Each analytical technique provides a unique piece of the puzzle. Mass spectrometry confirms the molecular formula and the presence of bromine. FTIR identifies the key functional groups. A comprehensive suite of NMR experiments maps out the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure. By employing this synergistic workflow, researchers can have the utmost confidence in their structural assignments, a critical prerequisite for advancing a compound through the research and development pipeline.

References

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry.

- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. BenchChem.

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. PubChem. [Link]

-

5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

19Fluorine NMR. University of Ottawa. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Introduction

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites and modulating functional groups on the phenyl ring. This guide provides an in-depth analysis of the reactivity of the bromine atom in this molecule, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the electronic and steric factors governing its reactivity and provide field-proven insights into its application in key cross-coupling reactions and nucleophilic aromatic substitutions.

The core of this molecule's reactivity is centered around the carbon-bromine bond, which is influenced by the strong electron-withdrawing nature of the ortho-fluoro and para-N,N-dimethylbenzenesulfonamide substituents. These groups significantly modulate the electron density of the aromatic ring, thereby affecting the ease of oxidative addition in palladium-catalyzed cross-coupling reactions and the susceptibility of the ring to nucleophilic attack.

Molecular Structure and Electronic Landscape

The strategic placement of the fluoro and sulfonamide groups profoundly impacts the reactivity of the C-Br bond. The sulfonamide group at the para position is a potent electron-withdrawing group through both resonance and inductive effects, rendering the aromatic ring electron-deficient. The ortho-fluoro substituent also contributes to this electron deficiency via its strong inductive effect. This electronic environment makes the bromine atom an excellent leaving group in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the aryl bromide in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with an organic halide.[1] For an electron-deficient aryl bromide like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile.[2]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is critical for a successful transformation, especially with sterically hindered and electronically demanding substrates.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (0.02 - 0.05 equiv).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 80-95 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | 85-98 |

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3] The electron-deficient nature of this compound makes it a suitable substrate for this transformation.[4]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step.[5]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.

-

Add the base, followed by this compound.

-

Seal the flask, remove from the glovebox, and add the amine and solvent via syringe.

-

Stir the reaction mixture at 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes via the reaction of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[6][7] The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[8]

Mechanistic Considerations

The reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[9]

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

-

This compound

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[8]

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of this compound in the chosen solvent, add the terminal alkyne, base, CuI, and the palladium catalyst under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are highly effective, the electron-deficient nature of the aromatic ring in this compound also makes it susceptible to nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing effects of the ortho-fluoro and para-sulfonamide groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[10]

It is important to note that in this substrate, the fluorine atom is also a potential leaving group in SNAAr reactions. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. Generally, fluoride is a poorer leaving group than bromide in these reactions, but the activation by the para-sulfonamide group could enable its displacement under certain conditions.[11] Recent studies have also suggested that some SNAAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway.[12]

Conclusion

This compound is a versatile and highly reactive building block for organic synthesis. The bromine atom is readily displaced in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, owing to the electron-deficient nature of the aromatic ring. This electronic environment also activates the ring towards nucleophilic aromatic substitution. A thorough understanding of the electronic and steric factors governing its reactivity allows for the strategic design of synthetic routes to access a wide array of complex molecules for applications in drug discovery and materials science.

References

- Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with - The Royal Society of Chemistry.

- Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.

- ChemInform Abstract: Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes under Mild Conditions: Use of Surfactants in Cross-Coupling Reactions. - ResearchGate.

- Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners | Request PDF.

- Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC - NIH.

- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.

- Buchwald–Hartwig amination - Wikipedia.

- Sonogashira Coupling | NROChemistry.

- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem.

- Sonogashira Coupling - Organic Chemistry Portal.

- Sonogashira coupling - Wikipedia.

- Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PubMed.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Synthesis routes of 5-Bromo-2-fluorobenzaldehyde - Benchchem.

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.

- 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview.

- 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4 - Ossila.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents.

- 4-Bromo-5-fluoro-2-methylbenzenesulfonamide - Oakwood Chemical.

- Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene - Benchchem.

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

- Why are halogens ortho- para- directors? - Master Organic Chemistry.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.

- Aromatic Compounds and Their Reactions 2.

- 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem.

- Assertion (A): Aryl halides undergo ... - Filo.

- Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps.

- Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 - Smolecule.

- 5-Bromo-2-fluorobenzonitrile 97 179897-89-3 - Sigma-Aldrich.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine in N,N-Dimethylbenzenesulfonamides: A Technical Guide for Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The smallest and most electronegative of the halogens, fluorine imparts profound changes to a molecule's physicochemical and pharmacological profile.[3][4] When judiciously applied to the N,N-dimethylbenzenesulfonamide scaffold, a common motif in various therapeutic agents, fluorine substitution can unlock significant improvements in drug-like properties, ultimately enhancing clinical potential. This guide provides an in-depth exploration of the multifaceted role of the fluorine substituent in N,N-dimethylbenzenesulfonamides, offering insights into its effects on molecular behavior and practical guidance for its application in drug design.

I. Modulation of Fundamental Physicochemical Properties

The introduction of a fluorine atom onto the phenyl ring of an N,N-dimethylbenzenesulfonamide instigates a cascade of changes in its fundamental physicochemical properties. These alterations are primarily driven by fluorine's high electronegativity and its relatively small size, which allows it to act as a bioisostere for hydrogen.

A. Impact on Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination. A single fluorine substitution on the aromatic ring generally leads to an increase in a molecule's LogP value.[2] This enhancement of lipophilicity can improve a compound's ability to permeate biological membranes, a crucial step for reaching its intended target.[5] However, the position of the fluorine atom and the presence of other substituents can lead to nuanced effects.[6]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-fluorinated N,N-Dimethylbenzenesulfonamides

| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |

| N,N-Dimethylbenzenesulfonamide | C8H11NO2S | 185.25[7] | 1.4[7] | ~9.5-10.5 |

| 4-Fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | 203.24[8] | 1.5[8] | ~8.5-9.5 |

Note: Predicted pKa values are estimated based on the known effects of electron-withdrawing groups on the acidity of the sulfonamide proton in related benzenesulfonamides.[9][10]

B. Modulation of Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of nearby functional groups. In the context of N,N-dimethylbenzenesulfonamides, while the tertiary nitrogen is not directly basic, the electronic properties of the aromatic ring can influence interactions with biological targets. For the parent benzenesulfonamide, fluorination of the aromatic ring increases the acidity of the sulfonamide N-H proton.[9][10] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its ability to engage in specific binding interactions with its target protein.[11][12]

II. Enhancing the Pharmacokinetic Profile: The Role of Fluorine in Metabolic Stability

A major hurdle in drug development is ensuring that a candidate molecule possesses adequate metabolic stability to achieve therapeutic concentrations in the body. Fluorine substitution is a well-established strategy to block metabolically labile sites within a molecule.[3]

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] By replacing a hydrogen atom at a known site of metabolic attack with fluorine, the metabolic clearance of the drug can be reduced, leading to a longer half-life and improved oral bioavailability.[13]

Diagram 1: The "Metabolic Shielding" Effect of Fluorine

Caption: Fluorine substitution can block sites of oxidative metabolism, enhancing the drug's stability.

III. Impact on Biological Activity: Fine-Tuning Target Engagement

The introduction of fluorine can have a profound impact on a molecule's biological activity by influencing its binding affinity and selectivity for its target protein.[2] These effects can arise from a combination of factors:

-

Altered Electrostatics: The highly polarized C-F bond can introduce favorable electrostatic interactions with the protein's active site, such as dipole-dipole or anion-quadrupole interactions.

-

Conformational Control: The gauche effect, an electronic interaction involving fluorine, can influence the molecule's conformational preferences, potentially locking it into a bioactive conformation that is more favorable for binding.

-

Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can enhance hydrophobic interactions within the binding pocket.[6]

The strategic placement of fluorine atoms, guided by an understanding of the target's three-dimensional structure, can lead to significant improvements in potency and selectivity.[14][15]

IV. Experimental Protocols

A. Synthesis of 4-Fluoro-N,N-dimethylbenzenesulfonamide

This protocol describes a general method for the synthesis of a fluorinated N,N-dimethylbenzenesulfonamide from the corresponding sulfonyl chloride.

Diagram 2: Synthetic Workflow

Caption: A typical synthetic workflow for preparing fluorinated N,N-dimethylbenzenesulfonamides.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add a solution of dimethylamine (2.2 eq) in tetrahydrofuran (THF) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-fluoro-N,N-dimethylbenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

B. In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a fluorinated N,N-dimethylbenzenesulfonamide using human liver microsomes (HLM).

Step-by-Step Methodology:

-

Incubation Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). In a microcentrifuge tube, combine pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the microsome-buffer mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

V. Conclusion: A Powerful Strategy for Drug Optimization

The incorporation of fluorine into the N,N-dimethylbenzenesulfonamide scaffold represents a powerful and versatile strategy for medicinal chemists. By carefully considering the position and number of fluorine substituents, researchers can fine-tune a wide range of molecular properties, from lipophilicity and metabolic stability to target binding affinity. A thorough understanding of the principles outlined in this guide will enable the rational design of fluorinated N,N-dimethylbenzenesulfonamides with enhanced therapeutic potential.

VI. References

-

Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., Sapi, J., Rance, G. A., Khlobystov, A. N., Fontana, A., Roitberg, A., Supuran, C. T., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem, 18(2), 213-222.

-

Butkute, E., Smirnov, A., Kairys, V., Matulis, D., & Zubrienė, A. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330.

-

El-Sayed, M. A. A., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2018). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society, 15(7), 1547-1562.

-

Gražina, R., Smirnov, A., Manakova, E., Smirnovienė, J., Kairys, V., Matulis, D., & Zubrienė, A. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(22), 13734-13752.

-

Kraskouskaya, D., Bud, A. C., Martin, E., & Bergbreiter, D. E. (2014). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Journal of the American Chemical Society, 136(1), 125-132.

-

Differding, E., & Lang, R. W. (1994). An improved method for preparing n-fluorosulfonimides. Google Patents. WO1994008955A1.

-

Belka, M., Hewelt-Belka, W., Sławiński, J., & Bączek, T. (2014). Summary of metabolic stability assay. Figshare. [Link]

-

Fischer, S., & Wendt, B. (2011). pKa values of compounds investigated herein. [Data set]. ResearchGate.

-

Thorat, S. B., Gite, V. V., & Shingate, B. B. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(11), 1173-1177.

-

Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.

-

Redka, M., Pavliuk, P., Gurbych, O., Liashuk, O., Melnykov, K., & Grygorenko, O. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Data set]. ResearchGate.

-

Davis, C. P. (2008). A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides. Request PDF.

-

Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., Sapi, J., Rance, G. A., Khlobystov, A. N., Fontana, A., Roitberg, A., Supuran, C. T., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.

-

Al-Suhaimi, E. A., Gaffer, H. E., & El-Kersh, M. A. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 24(18), 3348.

-

Voronov, I., & Ilchenko, N. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Request PDF.

-

National Center for Biotechnology Information. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Voronov, I., & Ilchenko, N. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation-Defluorination Pathway. PubMed.

-

O'Hagan, D. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

-

Heise, T., Pijnenborg, J. F., Büll, C., van Hilten, N., Kers-Rebel, E. D., Balneger, N., Elferink, H., Adema, G. J., & Boltje, T. J. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository.

-

Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in Medicinal Chemistry. Request PDF.

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Mykhailo, O. R., Nazar, D., Oleksandr, B., Oleksandr, S. L., & Oleksandr, O. G. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Request PDF.

-

Mykhailo, O. R., Nazar, D., Oleksandr, B., Oleksandr, S. L., & Oleksandr, O. G. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(40), 35698-35706.

-

Grygorenko, O. O., Redka, M. O., & Komarov, I. V. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 245.

-

Radjenović, J., & Petrović, M. (2012). Major metabolites of sulfonamide antibiotics. [Data set]. ResearchGate.

-

Kashima, Y., Yamaki, H., Suzuki, T., & Miyazawa, M. (2013). Structure-activity relationships of bergenin derivatives effect on α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1162-1170.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of bergenin derivatives effect on α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a halogenated benzenesulfonamide that, while not extensively documented as a standalone therapeutic, presents a trifecta of functionalities poised for significant research applications. This guide provides an in-depth analysis of the potential applications of this compound, grounded in the established roles of its constituent chemical motifs: the sulfonamide core, the reactive bromine handle, and the modulating fluorine atom. For researchers, scientists, and drug development professionals, understanding the latent potential of this scaffold can unlock new avenues in the synthesis of complex molecules and the exploration of novel biological targets.

The sulfonamide group is a cornerstone pharmacophore, present in a wide array of clinically approved drugs, including antibacterial, anticonvulsant, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for carboxylic acids allows for the fine-tuning of physicochemical properties, enhancing oral bioavailability and metabolic stability.[4][5][6] The bromine atom serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] This reactivity enables the facile introduction of diverse molecular fragments, crucial for exploring structure-activity relationships (SAR). Finally, the fluorine atom can profoundly influence a molecule's pharmacokinetic profile by enhancing metabolic stability and binding affinity to target proteins.[10][11]

This technical guide will delve into the core applications of this compound, providing detailed synthetic protocols, exploring its potential in medicinal chemistry through the lens of established drug classes, and offering insights into its utility as a versatile intermediate for the construction of complex molecular architectures.

Core Attributes and Synthetic Accessibility

The utility of this compound as a research tool is underpinned by its synthetic tractability. The molecule can be readily prepared from commercially available starting materials, making it an accessible building block for a wide range of research endeavors.

Proposed Synthesis of this compound

The most direct route to this compound involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine. This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides.[9]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2-fluorobenzenesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine (optional, as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add dimethylamine (2.2 eq, as a 2.0 M solution in THF). If using dimethylamine gas, bubble it through the solution. If desired, a non-nucleophilic base such as triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Application I: A Scaffold for Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization of the aromatic ring.[9]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[8] this compound can be readily coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. This approach is invaluable for building molecular complexity and exploring SAR in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Solvent and Degassing: Add the solvent mixture and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 6-24 hours, monitoring the reaction by TLC.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the product purified by column chromatography.

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the position of the bromine atom on the this compound scaffold, providing access to a diverse library of novel sulfonamides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Phosphine ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the amine, the base, the palladium catalyst, and the phosphine ligand.

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel.

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Caption: Buchwald-Hartwig amination workflow.

Application II: A Privileged Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications.[2][13] The presence of the fluoro and bromo substituents on the this compound backbone provides opportunities to develop novel analogs of existing drug classes with potentially improved properties.

Potential as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic benefits in conditions like glaucoma, epilepsy, and certain types of cancer.[14][15][16] Sulfonamides are the primary class of carbonic anhydrase inhibitors.[17][18] The this compound scaffold could serve as a starting point for the design of novel and selective carbonic anhydrase inhibitors. The bromo group can be functionalized to introduce moieties that interact with specific residues in the enzyme's active site, potentially leading to enhanced potency and isoform selectivity.

| Drug Class | Target | Rationale for using the scaffold |

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase | The sulfonamide group is a key pharmacophore for binding to the zinc ion in the active site. The bromo and fluoro groups can be used to modulate selectivity and pharmacokinetic properties. |

| Anticonvulsants | Ion channels, enzymes | Benzenesulfonamide derivatives have shown potent anticonvulsant activity.[19][20][21] The scaffold can be elaborated to generate novel anticonvulsant agents. |

| Antibacterial Agents | Dihydropteroate synthase | Sulfonamides are classic antibacterial agents.[11][22] The scaffold can be used to develop new antibacterial compounds to combat drug resistance. |

Development of Novel Anticonvulsant and Antibacterial Agents

The benzenesulfonamide core is also present in several anticonvulsant drugs.[10][19][20] By applying the cross-coupling strategies outlined above, a library of derivatives of this compound can be synthesized and screened for anticonvulsant activity. Similarly, the historical success of sulfa drugs as antibacterial agents suggests that novel derivatives based on this scaffold could be explored for their potential to overcome bacterial resistance.[11][22]

Conclusion: A Building Block with Untapped Potential

This compound represents a highly versatile and synthetically accessible building block for chemical and pharmaceutical research. Its unique combination of a privileged sulfonamide scaffold, a reactive bromine handle for cross-coupling reactions, and a metabolically stabilizing fluorine atom makes it an attractive starting point for the development of a wide range of novel compounds. This technical guide has outlined the fundamental applications of this molecule, providing both the scientific rationale and practical experimental frameworks for its utilization. As the demand for novel, effective, and safe therapeutic agents continues to grow, the exploration of such strategically designed chemical scaffolds will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Medicinal Chemistry. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

-

Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). Molecules. [Link]

-

Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Semantic Scholar. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2010). Journal of Medicinal Chemistry. [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). ZU Scholars. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2019). Pharmaceuticals. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Catalysts. [Link]

-